molecular formula C13H18N2O2 B7481653 4-methoxy-N-[(3S)-piperidin-3-yl]benzamide

4-methoxy-N-[(3S)-piperidin-3-yl]benzamide

Cat. No.: B7481653
M. Wt: 234.29 g/mol
InChI Key: XUSXYFMKXBSPIR-NSHDSACASA-N
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Description

4-methoxy-N-[(3S)-piperidin-3-yl]benzamide is a compound that belongs to the class of benzamides, which are widely recognized for their diverse biological activities. This compound features a piperidine ring, a common structural motif in medicinal chemistry, attached to a benzamide moiety through a methoxy group. The presence of the piperidine ring often imparts significant pharmacological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(3S)-piperidin-3-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(3S)-piperidin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Methyl iodide, dimethyl sulfate

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities and properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(3S)-piperidin-3-yl]benzamide is unique due to its specific structural features, including the methoxy group and the (3S)-configuration of the piperidine ring. These features may impart distinct pharmacological properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

4-methoxy-N-[(3S)-piperidin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSXYFMKXBSPIR-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N[C@H]2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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